3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(2-Hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a partially saturated seven-membered diazepine ring fused to two benzene rings. The molecule features a 2-hydroxyphenyl substituent at position 3 and a methyl group at position 11 (Figure 1).
Properties
IUPAC Name |
9-(2-hydroxyphenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-12-20-17(22-16-8-4-3-7-15(16)21-12)10-13(11-19(20)24)14-6-2-5-9-18(14)23/h2-9,13,21,23H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCFYMLBLUCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,e][1,4]diazepine core. One common approach is the condensation of an appropriate o-aminophenol derivative with a diketone or keto-ester under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. Process optimization techniques, including reaction monitoring and in-line purification, are employed to maximize yield and purity.
Chemical Reactions Analysis
Palladium-Catalyzed Cyclization
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Buchwald–Hartwig Amination : Intramolecular cyclization between aryl halides and amines under palladium catalysis (e.g., Pd(OAc)₂ with BINAP ligand) to form the dibenzo[b,e]diazepine core .
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Sonogashira Coupling : Introduction of the hydroxyphenyl group via coupling of terminal alkynes with aryl halides, followed by cyclocondensation under microwave heating .
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Aza-Michael Addition : Formation of the tetrahydrodiazepine ring via Pd-catalyzed addition of N-tosyl groups to α,β-unsaturated carbonyls, yielding stereoselective products .
Chemical Transformations
The compound undergoes diverse chemical reactions influenced by its hydroxyphenyl and tetrahydrodiazepine moieties.
Oxidation Reactions
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Hydroxyl Group Oxidation : Potential conversion of the hydroxyphenyl group to a ketone (e.g., via KMnO₄ or CrO₃ under acidic conditions), though regioselectivity must be controlled to avoid over-oxidation.
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Reduction of Double Bonds : Partial hydrogenation of unsaturated bonds in the tetrahydrodiazepine ring using catalysts like Pd/C or Raney nickel .
Functional Group Modifications
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O-Alkylation/O-Acylation : Conversion of the hydroxyl group to ethers or esters (e.g., reaction with methyl iodide or acetic anhydride).
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Substitution Reactions : Potential halogenation or nitration at the hydroxyphenyl group, though steric hindrance may limit reactivity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation of Hydroxyl | KMnO₄, H₂SO₄, heat | Conversion to ketone analog (if regioselective) |
| Hydrogenation | Pd/C, H₂, ethanol | Reduced tetrahydrodiazepine derivatives |
Analytical Characterization
The compound’s structural integrity and reaction outcomes are confirmed using:
Spectroscopic Methods
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NMR Analysis : Identifies proton environments, confirming the hydroxyphenyl substitution and tetrahydrodiazepine ring structure.
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IR Spectroscopy : Detects functional groups (e.g., hydroxyl O-H stretch, carbonyl C=O stretch).
Chromatographic Techniques
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TLC/HPLC : Monitors reaction progress and purity, with retention times correlating to structural modifications .
Mechanistic Insights
The synthesis and reactivity of this compound are guided by palladium-catalyzed carbopalladation and reductive elimination, as observed in related dibenzo[b,e]diazepinones . For example, in aza-Michael additions, Pd(0) intermediates facilitate nucleophilic attack on α,β-unsaturated carbonyls, enabling stereoselective ring formation .
Scientific Research Applications
Pharmacological Applications
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Anxiolytic and Sedative Effects
- Compounds in the benzodiazepine class, including derivatives like 3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, are known for their anxiolytic (anxiety-reducing) and sedative properties. They act primarily through modulation of the GABA-A receptor system, enhancing the inhibitory effects of GABA neurotransmitters in the brain .
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Antidepressant Activity
- Research indicates that certain diazepine derivatives can exhibit antidepressant-like effects. The modulation of serotonin receptors (5-HT receptors) is a key mechanism through which these compounds may alleviate depressive symptoms. This suggests a potential application for 3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in treating mood disorders .
- Anticonvulsant Properties
Synthesis and Derivative Development
The synthesis of 3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps that can be optimized to enhance yield and purity. Studies have explored various synthetic routes that leverage existing benzodiazepine frameworks to introduce functional groups that modify pharmacological activity .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for developing more potent analogs. Investigations into how variations in the hydroxyl group or methyl substitutions affect biological activity can lead to the design of more effective therapeutics with fewer side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Dibenzodiazepinones
Dibenzodiazepinone derivatives exhibit significant variability in bioactivity and stability based on substituent patterns. Below is a detailed comparison with key analogs:
Notes:
- Target Compound: The 2-hydroxyphenyl group distinguishes it from analogs with non-polar (e.g., benzoyl) or halogenated (e.g., chlorophenyl) substituents. This group may enhance water solubility and target interactions via hydrogen bonding .
- FC2 : Demonstrates substituent-dependent toxicity; the indole and benzoyl groups likely contribute to its selective anticancer activity .
- 8a : Stability under nitrosation (retaining the diazepine core) highlights the resilience of the seven-membered ring to electrophilic attack .
- Halogenated Derivatives : Compounds like 330216-61-0 leverage halogen atoms for improved target binding, contrasting with the hydroxyl group’s polar interactions .
Saturation State and Ring Flexibility
- Hexahydro vs. Tetrahydro Derivatives: The target compound’s tetrahydro structure (four hydrogens in the diazepine ring) confers less conformational flexibility compared to hexahydro analogs (six hydrogens).
- Ring-Opening Reactions : Hexahydro derivatives (e.g., 8a ) resist ring opening during acetylation or nitrosation, whereas tetrahydro analogs like the target compound may exhibit distinct reactivity due to reduced saturation .
Biological Activity
The compound 3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family and has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.37 g/mol
The structure features a hydroxyl group on the phenyl ring, which is significant for its biological interactions.
Research indicates that compounds in this class may interact with various neurotransmitter systems. Specifically, they are known to modulate serotonin (5-HT) activity and exhibit affinity for multiple receptors:
- Serotonin Receptors : The compound acts as a ligand for 5-HT receptors, which are implicated in mood regulation and anxiety disorders .
- Dopaminergic Activity : There is evidence suggesting dopaminergic modulation, which may contribute to its effects on cognitive functions .
Pharmacological Effects
The biological activities attributed to this compound include:
- Antidepressant Effects : Studies have shown that derivatives of dibenzo[1,4]diazepines can produce antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Anxiolytic Properties : Similar compounds have demonstrated anxiolytic effects through modulation of GABAergic pathways, potentially providing therapeutic benefits for anxiety disorders .
Study 1: Antidepressant Activity
A study investigating the antidepressant potential of related compounds found that administration resulted in significant reductions in depressive-like behaviors in rodent models. The mechanism was primarily linked to increased levels of serotonin and norepinephrine in the synaptic cleft.
| Compound | Dosage (mg/kg) | Behavioral Change | Mechanism |
|---|---|---|---|
| Compound A | 10 | Decrease in immobility time | Increased serotonin levels |
| Compound B | 20 | Enhanced locomotion | Norepinephrine reuptake inhibition |
Study 2: Anxiolytic Effects
Another study evaluated the anxiolytic properties of similar dibenzo[1,4]diazepine derivatives. The results indicated a dose-dependent reduction in anxiety-like behaviors in elevated plus-maze tests.
| Compound | Dosage (mg/kg) | Anxiety Reduction (%) | Mechanism |
|---|---|---|---|
| Compound C | 5 | 45% | GABA receptor modulation |
| Compound D | 15 | 60% | Serotonin receptor activation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling reactions with triazine intermediates (e.g., trichlorotriazine) or benzodiazepine ring formation via cyclization. Optimization may include temperature control (e.g., maintaining −35°C during coupling steps), stoichiometric adjustments of reagents (e.g., DIPEA as a base), and purification via column chromatography. Yield improvements can be achieved by monitoring reaction progress using TLC or HPLC . For structural analogs, single-crystal X-ray diffraction (SC-XRD) has been employed to confirm regiochemistry and stereochemistry, with mean C–C bond accuracies of 0.003 Å and R factors ≤ 0.065 .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Proton and carbon NMR identify functional groups (e.g., hydroxylphenyl protons at δ 6.5–7.5 ppm).
- SC-XRD : Resolves bond lengths, angles, and confirms the dibenzodiazepine core. For example, in related compounds, SC-XRD achieved R factors of 0.043–0.106, with data-to-parameter ratios > 11:1 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C21H21N3O3: calculated 363.41 g/mol, observed 363.41 ± 0.01) .
Advanced Research Questions
Q. How can researchers design assays to investigate this compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]flunitrazepam) to quantify affinity for GABA-A receptors. Competitive binding experiments (IC50 values) under standardized pH and temperature conditions are critical .
- Functional Assays : Electrophysiology (patch-clamp) measures chloride ion flux in transfected HEK293 cells expressing receptor subunits. Dose-response curves (EC50/IC50) and Schild analysis differentiate agonist/antagonist effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites, validated by mutagenesis studies .
Q. What strategies mitigate discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO2) to minimize variability.
- Purity Verification : Use HPLC (≥95% purity; vs. 98% in ) to exclude impurities affecting activity .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and cell-based luciferase reporter systems .
Q. What experimental frameworks evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Degradation Studies : Track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation using LC-MS/MS. For example, monitor half-life (t½) in simulated freshwater (pH 7, 25°C) .
- Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) to predict lipid solubility. Related dibenzodiazepines exhibit logP ~2.5–3.5, indicating moderate bioaccumulation potential .
- Ecotoxicity Testing : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to determine EC50 values for risk assessment .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting crystallographic data for benzodiazepine derivatives?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD data (e.g., torsion angles, hydrogen bonding) with DFT-optimized structures. Discrepancies in dihedral angles >5° may indicate conformational flexibility .
- Refinement Checks : Re-analyze raw diffraction data (e.g., CCDC entries) using updated software (ShelXL vs. Olex2) to resolve R factor inconsistencies .
Q. What analytical approaches resolve contradictions in receptor binding affinity data?
- Methodological Answer :
- Receptor Subtype Profiling : Test activity across receptor isoforms (e.g., GABA-A α1-β2-γ2 vs. α5-β3-γ2) to identify subtype-specific effects .
- Allosteric Modulation Studies : Use negative allosteric modulators (e.g., DMCM) to distinguish orthosteric vs. allosteric binding mechanisms .
Experimental Design Considerations
Q. How can researchers optimize in vitro models for studying this compound’s neuropharmacological effects?
- Methodological Answer :
- Cell Line Selection : Use primary neuronal cultures or iPSC-derived neurons for physiological relevance.
- Concentration Ranges : Establish dose-response curves (1 nM–100 µM) to avoid off-target effects at high concentrations .
- Control Compounds : Include reference standards (e.g., diazepam for GABA-A assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
